N-(4-{6-[4-(dimethylamino)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-N,N-dimethylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{6-[4-(dimethylamino)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-N,N-dimethylamine typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance efficiency and reduce costs. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{6-[4-(dimethylamino)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(4-{6-[4-(dimethylamino)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-N,N-dimethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of N-(4-{6-[4-(dimethylamino)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)phenyl isocyanate: An organic building block containing an isocyanate group, used in various chemical syntheses.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative used as an organocatalyst in organic chemistry.
Uniqueness
N-(4-{6-[4-(dimethylamino)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-N,N-dimethylamine is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.
Properties
CAS No. |
154355-99-4 |
---|---|
Molecular Formula |
C28H28N6O |
Molecular Weight |
464.6g/mol |
IUPAC Name |
4-[9-[4-(dimethylamino)phenyl]-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-11-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C28H28N6O/c1-32(2)20-13-9-18(10-14-20)26-24-25(31-28-29-17-30-34(26)28)22-7-5-6-8-23(22)35-27(24)19-11-15-21(16-12-19)33(3)4/h5-17,26-27H,1-4H3,(H,29,30,31) |
InChI Key |
CJNBKOGEAQOCCM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)N(C)C)NC6=NC=NN26 |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)N(C)C)N=C6N2NC=N6 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)N(C)C)NC6=NC=NN26 |
Origin of Product |
United States |
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